2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

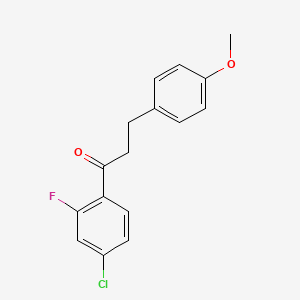

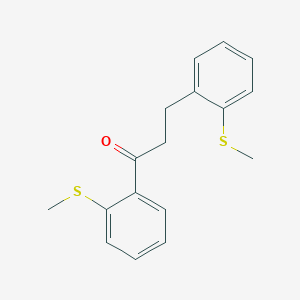

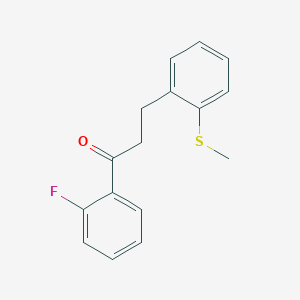

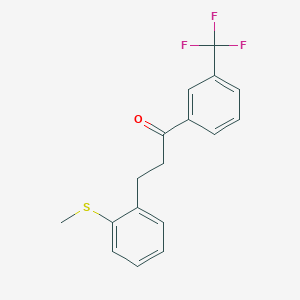

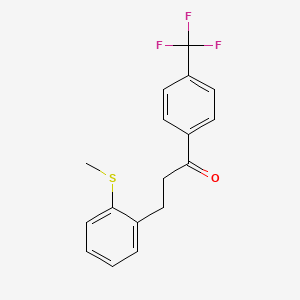

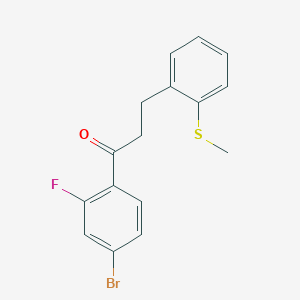

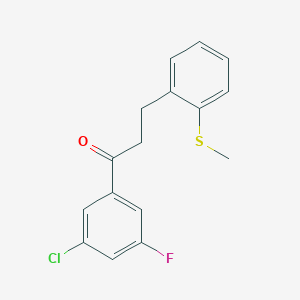

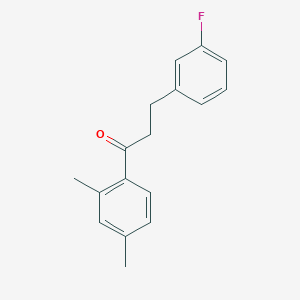

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone is a heterocyclic organic compound with the molecular formula C17H17FO . It has a molecular weight of 256.31 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one .

Molecular Structure Analysis

The molecular structure of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C . This indicates that the molecule consists of a propiophenone core with additional methyl and fluorophenyl groups.Physical And Chemical Properties Analysis

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone has a boiling point of 386.1ºC at 760 mmHg and a flash point of 163ºC . It has a density of 1.09g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance Studies

Research on bicyclic thiophene derivatives, including those structurally related to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone, has shown significant applications in nuclear magnetic resonance (NMR) studies. These studies have observed spin couplings over multiple bonds, attributable to through-space mechanisms, in the NMR spectra of these compounds (Hirohashi, Inaba, & Yamamoto, 1975) (Hirohashi, Inaba, & Yamamoto, 1976).

Fluorescent Probes and Imaging

Compounds structurally similar to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone have been investigated for their potential in developing highly selective fluorescent probes. For example, certain cyanine dyes have shown remarkable capabilities for determining amino-substituted thiophenols and have been tested in cellular imaging (Sheng et al., 2016).

Chemical Synthesis and Catalysis

Studies on the synthesis of related phenolic compounds, such as 2-(phenylthio)phenols, have shown advancements in catalytic processes. These involve tandem copper(I)-catalyzed C-S coupling and C-H functionalization, providing insights into new synthetic pathways (Xu, Wan, Mao, & Pan, 2010).

Polymorphism and Molecular Interactions

Research has also been conducted on polymorphs and solvates of compounds structurally akin to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone. This includes studies on the interconversions of different polymorphs and the exploration of molecular interactions like O–H···O and C–H···F–C (Nath & Baruah, 2013).

Enantioselective Oxidation

Research has been done on the enantioselective oxidation of chiral titanium enolates derived from propiophenone compounds, which are structurally related to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone. These studies contribute to the understanding of stereoselectivity in organic reactions (Adam & Prechtl, 1994).

Photoalignment in Liquid Crystals

Studies on prop-2-enoates derived from thiophene demonstrate their potential in promoting photoalignment of nematic liquid crystals, which can be influenced by factors like fluoro-substituents and thiophene's position in the molecular structure (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEYLXFYSNRPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644530 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898767-08-3 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.